molecular formula C23H18N2O4 B2621282 3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 314257-84-6

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole

Cat. No.: B2621282
CAS No.: 314257-84-6
M. Wt: 386.407
InChI Key: YMCKYFOWGLHVHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It also contains a 1,3-benzodioxol-5-yl group, which is a common moiety in various pharmaceutical agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a nitroethyl group, and a 1,3-benzodioxol-5-yl group. The exact structure would depend on the positions of these groups relative to each other .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the aromatic rings, which can participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability, while the nitro group could influence its reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, reactivity, mechanism of action, and safety profile. Additionally, if it’s a novel compound, it could be interesting to explore its potential applications .

Properties

IUPAC Name

3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c26-25(27)13-18(16-10-11-20-21(12-16)29-14-28-20)22-17-8-4-5-9-19(17)24-23(22)15-6-2-1-3-7-15/h1-12,18,24H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCKYFOWGLHVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C[N+](=O)[O-])C3=C(NC4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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